L-Histidine monoacetate
Description
Foundational Aspects and Significance in Biochemical Systems
L-histidine, the parent amino acid of L-histidine monoacetate, is a fundamental component of proteins and plays a critical role in numerous biological processes. chinaaminoacid.com Its unique imidazole (B134444) side chain allows it to act as a proton shuttle in enzymes, a ligand in metalloproteins, and a precursor to the bioactive amine, histamine (B1213489). chinaaminoacid.comchemicalbook.comnih.gov
The significance of L-histidine in biochemical systems is multifaceted:
Protein Synthesis and Structure: As one of the proteinogenic amino acids, L-histidine is incorporated into polypeptide chains during translation, contributing to the three-dimensional structure and function of proteins. chinaaminoacid.combiocheminfo.org
Enzymatic Catalysis: The imidazole ring of histidine is a common component of the active sites of many enzymes, where it participates directly in catalytic reactions. xtend-life.co.nz
Metal Ion Chelation: L-histidine is an effective chelator of metal ions such as copper, zinc, and iron, which is crucial for their transport, storage, and utilization within biological systems. chemicalbook.comnih.gov
Precursor to Histamine: Through enzymatic decarboxylation, L-histidine is converted to histamine, a key molecule in immune responses, neurotransmission, and gastric acid secretion. nih.gov
pH Buffering: The pKa of the imidazole side chain is close to physiological pH, allowing L-histidine and histidine-containing peptides like carnosine to act as effective biological pH buffers. chemicalbook.com
The formation of the monoacetate salt provides a stable and soluble form of L-histidine, facilitating its use in experimental and applied research settings. cymitquimica.com
| Property | Description |
| Chemical Formula | C6H9N3O2·C2H4O2 |
| Molar Mass | 215.21 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water |
| Crystal System | Monoclinic |
Table 1: Physicochemical Properties of this compound. cymitquimica.comcymitquimica.comnih.gov
Research Trajectories of L-Histidine and its Acetate (B1210297) Salt
Current research on L-histidine and its derivatives, including the monoacetate salt, is expanding into diverse areas of scientific inquiry. These investigations leverage the fundamental biochemical properties of histidine to explore new therapeutic and technological applications.
One significant area of research involves the role of L-histidine in modulating the activity of nucleic acid enzymes. A study focusing on an L-Histidine-dependent deoxyribozyme (HD3) demonstrated that the compound is crucial for both the structural formation and the catalytic activity of the enzyme, which exhibits RNA cleavage capabilities. This finding suggests potential applications in gene regulation and the development of novel biosensors.
In the realm of materials science, this compound has been investigated for its nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and telecommunications.
Furthermore, research in agricultural science has explored the effects of L-histidine on protein synthesis in bovine mammary epithelial cells. Studies have shown that L-histidine can stimulate the expression of β-casein, a major milk protein, highlighting its potential as a nutritional supplement in dairy production. mdpi.com
The broader research landscape for L-histidine includes its application in nanoparticle synthesis for biomedical purposes. For instance, L-histidine has been used as a capping and reducing agent in the eco-friendly synthesis of silver nanoparticles, which have demonstrated anticancer potential. nih.gov
| Research Area | Focus of Investigation | Potential Application |
| Biocatalysis | Modulation of deoxyribozyme activity | Gene regulation, Biosensing |
| Materials Science | Nonlinear optical (NLO) properties | Optoelectronics |
| Agricultural Science | Stimulation of milk protein synthesis | Nutritional supplements for livestock |
| Nanomedicine | Synthesis of biocompatible nanoparticles | Cancer therapy |
Table 2: Selected Research Applications of L-Histidine and its Derivatives.
Structure
2D Structure
Properties
CAS No. |
71173-63-2 |
|---|---|
Molecular Formula |
C8H13N3O4 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
acetic acid;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2.C2H4O2/c7-5(6(10)11)1-4-2-8-3-9-4;1-2(3)4/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H3,(H,3,4)/t5-;/m0./s1 |
InChI Key |
HABAJMUFCIDFOT-JEDNCBNOSA-N |
SMILES |
CC(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
Isomeric SMILES |
CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
Other CAS No. |
71173-63-2 |
sequence |
H |
Origin of Product |
United States |
Synthesis and Isolation Methodologies of L Histidine and Its Salts
Chemical Synthesis Pathways for L-Histidine Derivatives
The chemical synthesis of L-histidine derivatives is a multi-step process that often requires the use of protecting groups to achieve regioselectivity. The imidazole (B134444) ring, the α-amino group, and the carboxyl group of histidine present multiple reactive sites, necessitating strategic protection and deprotection steps.
One common approach involves the protection of the α-amino group, often with a tert-Butoxycarbonyl (Boc) group, followed by modification of the imidazole ring. kns.org For instance, Nα-Boc-L-histidine can be selectively alkylated at the Nτ position under strong base conditions, as the N-Boc group provides a steric hindrance effect at the Nπ position. kns.org Another strategy involves protecting both the Nα and Nδ positions with a carbonyl group to form a cyclic urea (B33335), allowing for selective derivatization at the Nε position. nih.gov
The synthesis of dipeptides and other derivatives can be achieved through various coupling methods. gla.ac.uk The mixed anhydride (B1165640) method has been employed to couple N-acylamino acids to L-histidine protected at its carboxyl function, producing chemically pure compounds. gla.ac.uk The synthesis of L-histidine itself can be performed from precursors like 2-chloro-4-nitrophenylboronic acid, though such chemical routes are often less economically viable than fermentation. chemicalbook.com The formation of L-histidine monoacetate from L-histidine is a simple acid-base reaction, where L-histidine is treated with acetic acid. A similar process is used to create D-histidine tartrate by reacting L-histidine and tartaric acid in an acetic acid medium. google.com
Biotechnological Production and Fermentation Processes for L-Histidine
Industrial-scale production of L-histidine is predominantly achieved through microbial fermentation, a more cost-effective and stereospecific method than chemical synthesis. nih.govepo.org Metabolically engineered strains of bacteria, particularly Corynebacterium glutamicum and Escherichia coli, are the workhorses of this industry. nih.govacs.org
L-histidine biosynthesis is a complex, unbranched pathway involving ten enzymatic reactions that convert phosphoribosyl pyrophosphate (PRPP) and ATP into L-histidine. nih.gov The key to high-yield production lies in overcoming the tight natural regulation of this pathway, which includes feedback inhibition and transcriptional attenuation. nih.govacs.org
Researchers have developed highly efficient producer strains by applying various metabolic engineering strategies:
Deregulation of the Histidine Operon: Removing feedback inhibition by mutating key enzymes like ATP-phosphoribosyltransferase (HisG) and eliminating transcriptional attenuation mechanisms. nih.govacs.org
Enhancing Precursor Supply: Increasing the intracellular availability of precursors like PRPP and rerouting interconnected pathways, such as purine (B94841) biosynthesis. nih.govresearchgate.net
Optimizing Gene Expression: Fine-tuning the expression levels of histidine biosynthesis genes on the chromosome. nih.govresearchgate.net
Improving Cofactor and Export Systems: Introducing enzymes like NADH-dependent glutamate (B1630785) dehydrogenase to enhance cofactor regeneration and incorporating exporters to facilitate L-histidine secretion from the cell. nih.govacs.org
Through these combined strategies, remarkable production titers have been achieved. For example, an engineered E. coli strain produced 66.5 g/L of L-histidine in a fed-batch fermentation process, with a yield of 0.23 g per gram of glucose. nih.govacs.org
| Microorganism | Key Engineering Strategy | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
|---|---|---|---|---|---|
| Escherichia coli | Removal of feedback inhibition, optimization of his genes, strengthening PRPP supply, introducing glutamate dehydrogenase and lysine (B10760008) exporter. | 66.5 | 0.23 | 1.5 | nih.govacs.org |
| Corynebacterium glutamicum | Overexpression of a mutated, feedback-resistant ATP phosphoribosyltransferase. | 23.0 | N/A | N/A | nih.gov |
| Escherichia coli | Genomic integration of an optimized hisG gene and a superior Prs (PRPP synthetase) gene. | ~5.6 | N/A | N/A | cnif.cn |
| Corynebacterium glutamicum | Mutant resistant to histidine analogues. | 6-8 | N/A | N/A | nih.gov |
Derivatization Strategies for L-Histidine Functionalization
Functionalization of L-histidine involves the chemical modification of the amino acid to introduce new functional groups, thereby altering its properties for specific applications. ontosight.airesearchgate.net These strategies are crucial in fields like peptide synthesis, drug discovery, and the development of diagnostic tools. nih.govontosight.ai
Late-stage functionalization (LSF) has emerged as a powerful tool, allowing for the modification of histidine residues within unprotected peptides, which simplifies the synthetic process. researchgate.netspringernature.com Key strategies include:
N-epsilon (Nε) Functionalization: This involves selectively modifying the Nε nitrogen of the imidazole ring. One method achieves this by protecting the Nα and Nδ nitrogens with a carbonyl group, which forms a cyclic urea and leaves the Nε position available for alkylation or other modifications. nih.govresearchgate.net This is particularly useful for attaching chelating agents for radiolabeling. nih.gov
C2-Alkylation: Radical chemistry provides a route for the C-H functionalization of the imidazole ring. The use of aliphatic sulfinate salts as radical precursors enables the alkylation at the C2 position of histidine in unprotected peptides, even in aqueous media. researchgate.net This method can be used to install a ketone handle, providing an anchor for subsequent conjugation via oxime or hydrazone formation. researchgate.netspringernature.com
Chan-Lam Coupling: This copper-catalyzed cross-coupling reaction allows for the chemoselective N-derivatization of histidine in unprotected peptides using boronic acids. thieme-connect.com It offers excellent site selectivity and is compatible with complex peptides, enabling the incorporation of lipids, fluorescent dyes, and other bioactive molecules. thieme-connect.com
Metal-Fragment Protection: In an innovative approach, a metal fragment like [Re(CO)₃]⁺ can be used as a protecting group for the Nα, Nδ, and carboxylate functionalities of histidine. nih.gov This single-step protection allows for subsequent derivatization at the Nε position, after which the metal can be removed. nih.gov
These advanced derivatization strategies highlight the versatility of L-histidine as a scaffold for creating complex and functional molecules.
Computational and Theoretical Chemistry Applications Involving L Histidine
Quantum Chemical Approaches to L-Histidine Molecular Properties
Quantum chemical methods are instrumental in elucidating the intrinsic electronic and structural properties of L-histidine. These calculations provide a fundamental understanding of its behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the molecular properties of L-histidine and its compounds. mdpi.comscielo.brresearchgate.netnih.gov DFT calculations have been employed to determine the geometric parameters, vibrational spectra, and hyperpolarizability of L-histidine derivatives. researchgate.net For instance, studies on L-histidine bromide and L-histidine dinitrate used DFT to optimize molecular geometries and calculate vibrational frequencies, showing good agreement with experimental data. researchgate.netcibtech.org
DFT simulations, particularly using the CASTEP code with the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional, have been used to study the structural, electronic, and optical properties of monoclinic L-histidine crystals. researchgate.netnih.gov These studies are crucial for understanding materials that have potential applications in nonlinear optics (NLO). researchgate.netnih.gov Furthermore, DFT has been applied to study L-histidine as a corrosion inhibitor, revealing that its nucleophilic character is key to its inhibitory capacity. mdpi.comscielo.br The calculations help in understanding the adsorption mechanism of L-histidine on metal surfaces. mdpi.com
| DFT Application Area | Key Findings | Relevant Compounds | Citation |
|---|---|---|---|
| Geometric and Vibrational Analysis | Optimized bond lengths and angles show good agreement with experimental X-ray data. Calculated vibrational frequencies help in assigning experimental spectra. | L-histidine bromide, L-histidine dinitrate | researchgate.netcibtech.org |
| Electronic and Optical Properties | L-histidine crystal has an insulating band gap of approximately 4.38 eV and is a good UV collector. | Monoclinic L-histidine crystal | researchgate.netnih.gov |
| Corrosion Inhibition | The nucleophilic character of histidine is crucial for its inhibitory action. Adsorption follows the Langmuir isotherm. | L-histidine on carbon steel | mdpi.comscielo.br |
| Nonlinear Optical (NLO) Properties | Calculation of electric dipole moment (μ), polarizability (α), and hyperpolarizability (β) predicts NLO behavior. | L-histidine bromide, L-histidine dinitrate, L-histidine bis(fluoride) | researchgate.netnih.govcibtech.org |
Modeling the electronic structure of L-histidine is fundamental to understanding its reactivity. Quantum chemical calculations provide detailed information about frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comscielo.br The energy gap between HOMO and LUMO (ΔE_gap) is a critical parameter that reflects a molecule's chemical reactivity; a smaller gap generally indicates higher reactivity. mdpi.comscielo.br
For L-histidine, FMO analysis shows that electron density is primarily distributed over the imidazole (B134444) ring and the carboxylic group, which are the likely sites for interaction with other species. mdpi.com Theoretical calculations have been performed for L-histidine in both the gas phase and in an aqueous solution. mdpi.comscielo.brscielo.br In water, the zwitterionic form is stabilized, leading to a larger HOMO-LUMO gap and thus lower reactivity compared to the gas phase. mdpi.comscielo.br The electronic structure is significantly influenced by the p-orbitals of carbon and nitrogen atoms and the s-orbital of hydrogen atoms, highlighting potential sites for chemical interactions. researchgate.net Quantum reactivity descriptors such as electronegativity, global hardness, and the fraction of electrons transferred are also computed to predict the interaction mechanism, for example, in corrosion inhibition. scielo.br
Molecular Modeling and Simulation of L-Histidine Interactions
Molecular modeling and simulations are essential for studying the dynamic interactions of L-histidine with its environment, including solvent molecules, metal ions, and macromolecules.
Hydrogen Bonding: Hydrogen bonds play a crucial role in the structure and function of L-histidine-containing systems. nih.goviucr.orgnih.govsmu.edu Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to quantitatively assess intramolecular hydrogen bonds in neutral histidine. smu.edu Studies have identified various types of hydrogen bonds, including conventional N-H···O and O-H···N bonds, as well as weaker C-H···O interactions. smu.edursc.org The presence and strength of these bonds are correlated with the conformational stability of histidine. smu.edu In crystalline structures, L-histidine forms extensive networks of hydrogen bonds, which can involve the carboxylate group, the imidazole ring, and water molecules. nih.goviucr.org For example, in L-histidine phosphate (B84403) salts, strong N-H···O-P and P-O-H···O=C hydrogen bonds are observed. iucr.org Microsolvation studies using DFT combined with continuum models show that even a few explicit water molecules can significantly polarize the histidine molecule, affecting its electronic properties and hydrogen bonding capabilities. mdpi.com
Metal Chelation: The imidazole ring of L-histidine makes it an excellent chelating agent for various metal ions. researchgate.netrsc.org DFT calculations have been used to study the interaction of L-histidine with a range of metal cations (e.g., Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+, Zn2+). researchgate.net These studies show that the gas-phase acidity of L-histidine increases significantly upon chelation, and the Cu2+ cation exhibits the strongest affinity. researchgate.net The coordination of even a single water molecule can profoundly affect the stability of these metal complexes. researchgate.net In biological systems, engineered di-histidine (bi-His) motifs are used as metal-binding sites to probe protein structure and folding. nih.gov Computational tools are also used to investigate the coordination abilities of poly-histidine tags and their derivatives, which are important in applications like Immobilized Metal Ion Affinity Chromatography (IMAC). rsc.org
| Interaction Type | Computational Method | Key Insights | Citation |
|---|---|---|---|
| Hydrogen Bonding | DFT, QTAIM, NBO, Microsolvation models | Quantifies bond strength and its correlation with conformational stability. Reveals extensive H-bond networks in crystals and the significant effect of solvent polarization. | nih.goviucr.orgsmu.edumdpi.com |
| Metal Chelation | DFT | Determines the stability and structure of metal-histidine complexes. Shows increased acidity upon chelation and strong affinity for ions like Cu2+. | researchgate.netrsc.orgnih.gov |
All-atom molecular dynamics (MD) simulations are a powerful technique to investigate the molecular-level interactions between L-histidine and proteins, such as monoclonal antibodies (mAbs). nih.govacs.orgnih.gov Histidine is a common buffer in mAb formulations, where it helps to stabilize the protein against aggregation. nih.govacs.org MD simulations can elucidate how histidine interacts with the protein surface, revealing the specific residues involved and the nature of the interactions (e.g., electrostatic, van der Waals). nih.gov
Simulations have shown that both charged (protonated) and neutral histidine molecules interact with the protein surface, with a preference for certain regions. nih.govacs.org These interactions can be stereospecific, with studies showing that D-histidine may have more interaction sites on a mAb than the natural L-histidine. nih.gov MD simulations, often spanning hundreds of nanoseconds, are used to calculate parameters like the radius of gyration (to assess protein structural changes) and root-mean-square fluctuations (RMSF) to identify flexible regions. nih.govnih.govplos.org Such simulations are also crucial for understanding the mechanism of ligand recognition by histidine-binding proteins, helping to distinguish between "induced fit" and "conformational selection" models. nih.gov Quantum mechanical methods can be used to study the intermediates formed during enzymatic reactions involving L-histidine, such as its decarboxylation by histidine decarboxylase. nih.gov
Theoretical Insights into L-Histidine-Based Materials and Devices
Theoretical chemistry plays a vital role in predicting and understanding the properties of materials derived from L-histidine, paving the way for their use in various technological devices.
L-histidine and its salts have been identified as promising materials for nonlinear optical (NLO) applications. researchgate.netnih.govcibtech.org Theoretical calculations using DFT are essential for predicting the NLO properties of these materials. researchgate.netacs.org By calculating the first-order hyperpolarizability (β), researchers can estimate the second-harmonic generation (SHG) efficiency of a crystal. cibtech.org For example, calculations for L-histidine dinitrate (LHDN) showed a significant hyperpolarizability value, and its SHG efficiency was experimentally found to be 3.6 times that of potassium dihydrogen phosphate (KDP), a standard NLO material. cibtech.org Theoretical studies on the adsorption of L-histidine on silver nanoparticles also predicted enhanced NLO properties, which were confirmed experimentally. acs.org
Another area of application is in the development of "green" corrosion inhibitors. mdpi.comscielo.br Quantum chemical calculations and MD simulations are used to understand how L-histidine molecules adsorb onto a metal surface, forming a protective layer. mdpi.comrsc.org DFT calculations can determine the optimized geometry of the adsorbed molecule and the energy of adsorption. rsc.org For instance, the binding energy of an L-histidine-based ionic liquid on an iron surface was calculated to be significantly higher than that of L-histidine alone, explaining its superior inhibition efficiency. rsc.org These theoretical insights are crucial for designing more effective and environmentally friendly corrosion inhibitors. mdpi.comscielo.br Additionally, theoretical studies have explored the potential of L-histidine-based Schiff base complexes as semi-conducting materials with aggregation-induced emission (AIE) properties, which could be used in optical devices. bohrium.com
Design of Molecular Switches and Logic Gates
In the field of molecular electronics, L-histidine serves as a valuable component in the design of molecular switches and logic gates. A molecular logic gate is a molecule that can perform a logical operation based on one or more chemical or physical inputs, which results in a specific output, often a spectroscopic signal. mdpi.com
L-histidine is particularly suitable for these applications due to its role in the active sites of many enzymes and its ability to control the transmission of metal ions in biological systems. mdpi.commdpi.com Researchers have leveraged these properties to create chemosensors and molecular switches. For instance, a NOR fluorescent logic gate has been developed based on N-(9-Anthracylmethyl)-L-histidine. mdpi.commdpi.com In such systems, the presence or absence of a specific analyte (the input) can cause a change in the molecule's fluorescence (the output), mimicking the on/off states of a traditional electronic logic gate. mdpi.com The imidazole group of histidine is often key to this functionality, as its interaction with metal ions or other molecules can be precisely controlled to switch the system between different states. mdpi.com Computational studies are essential in designing these systems, predicting how the molecule will behave in response to various stimuli and optimizing its performance as a logic device.
Corrosion Inhibition Mechanisms
L-histidine has been extensively studied as a green and effective corrosion inhibitor, particularly for carbon steel in various corrosive environments. scielo.brscielo.br Its efficacy stems from the presence of nitrogen and oxygen heteroatoms and an imidazole ring in its structure, which facilitate its adsorption onto metal surfaces. scielo.br
The primary mechanism of corrosion inhibition by L-histidine involves the formation of a protective film on the metal. This process occurs through the adsorption of L-histidine molecules onto the steel surface, which can involve both physical (physisorption) and chemical (chemisorption) interactions. scielo.brrsc.org The imidazole group, with its readily available nitrogen atoms possessing free electron pairs, plays a crucial role in this adsorption, effectively blocking the active sites where corrosion would typically occur. scielo.brscielo.br
Quantum chemical calculations and Density Functional Theory (DFT) have been employed to corroborate experimental findings, confirming that the molecular structure of histidine is responsible for its excellent inhibition potential. scielo.brscielo.brmdpi.com These theoretical studies help elucidate the adsorption mechanism at a molecular level, showing how the inhibitor interacts with the metal's d-orbitals.
Research has demonstrated high inhibition efficiencies in various conditions.
| Metal | Corrosive Medium | L-Histidine Concentration | Inhibition Efficiency | Source(s) |
| AISI 1018 Carbon Steel | 3.5 wt.% NaCl (pH 7) | 250 - 1000 ppm | 83% - 90% | scielo.brmdpi.com |
| AISI 1018 Carbon Steel | 3.5 wt.% NaCl with CO2 (pH 4) | Not specified | Up to 34% | scielo.brscielo.br |
| Mild Steel | 1 M HCl | Not specified | Up to 98.8% (for LHIL*) | rsc.org |
*LHIL: L-histidine based ionic liquid
Electrochemical tests, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirm that L-histidine acts as an adsorption inhibitor, delaying the anodic reaction without altering the fundamental corrosion mechanism. scielo.br The formation of this passive inhibitory layer reduces the corrosion rate and protects the metal surface from the aggressive environment. scielo.br
Biochemical Functionality and Molecular Mechanisms of L Histidine
L-Histidine as a Component in Protein Synthesis and Folding
L-Histidine is a vital component in the biosynthesis of proteins, serving as one of the twenty essential amino acids incorporated into polypeptide chains during translation. chinaaminoacid.com Its presence is crucial for the proper structure and function of the resulting proteins. chinaaminoacid.com The unique imidazole (B134444) side chain of L-histidine allows it to participate in a variety of interactions within proteins, which are fundamental to their biological activities. chinaaminoacid.com While L-histidine is a fundamental building block, certain molecules like L-histidinol can act as a potent and reversible inhibitor of protein synthesis in human cells. researchgate.net
The imidazole ring of histidine possesses a pKa value near physiological pH, allowing it to exist in both protonated and deprotonated states. reddit.comnih.gov This property is critical for its role in protein folding and stability, as it can participate in hydrogen bonding and electrostatic interactions that dictate the three-dimensional conformation of proteins. nih.govoup.com The orientation of histidine residues, often stabilized by hydrogen bonds, is a key factor in the structural integrity of proteins, including in secondary structures like alpha-helices and beta-sheets. nih.govoup.com
Enzymatic Catalysis Mediated by Histidine Residues
Histidine residues are frequently found in the active sites of enzymes, where they play a direct role in catalysis. catalysis.blogproprep.com It is considered one of the most catalytic amino acid residues. nih.gov The versatility of its imidazole side chain enables it to facilitate a wide range of biochemical reactions, including hydrolysis, isomerization, and phosphorylation. catalysis.blog
The imidazole ring of histidine can function as both a proton donor (acid) and a proton acceptor (base), making it an exceptional catalyst in enzymatic reactions that involve proton transfer. reddit.comproprep.comletstalkacademy.com This dual acid-base capability is a consequence of its pKa being close to neutral pH. reddit.comnih.gov In the catalytic triad (B1167595) of enzymes like serine proteases, the basic nitrogen of histidine abstracts a proton from a serine, threonine, or cysteine residue, activating it as a nucleophile. wikipedia.org Histidine can also act as a proton shuttle, efficiently transferring protons by accepting a proton to form a positively charged intermediate and then utilizing another molecule to remove the proton. wikipedia.org For instance, in carbonic anhydrase, a histidine residue facilitates the formation of a zinc-hydroxide center, which is a key step in the enzyme's mechanism. wikipedia.org The ability of the histidine side chain to act as a proton transfer agent is exemplified in enzymes like carbonic anhydrase, where the pH can fluctuate during the reaction cycle. quora.com
Histidine is one of the most prevalent metal-coordinating ligands in nature. nih.govnih.gov Its imidazole side chain is a common ligand in metalloproteins, where it binds to metal ions that are essential for catalytic activity, oxidation-reduction processes, and transport. oup.comwikipedia.org The nitrogen atoms of the imidazole ring serve as donor groups, forming coordination bonds with transition metals such as zinc (Zn), copper (Cu), nickel (Ni), and cobalt (Co). rsc.org For example, in myoglobin (B1173299) and hemoglobin, a histidine residue serves as the axial base attached to the iron atom in the heme group. wikipedia.org
The geometry of metal ion coordination by histidine is specific, with cations typically lying in the plane of the imidazole ring. nih.govoup.com While the NE2-protonated form of the imidazole ring is usually favored, the ND1-protonated form becomes predominant when bound to a metal ion, with NE2 acting as the ligand atom. nih.govoup.com The coordination of metal ions by multiple histidine residues is a common motif in metalloproteins. nih.govoup.comnih.gov For instance, in some laccases, a tricopper site is coordinated by the imidazole side chains of histidine residues. wikipedia.org The phosphorylation of histidine at or near metal binding sites can further modulate the metal coordinating ability and, consequently, the properties of the metalloprotein. nih.gov
Table 1: Examples of Histidine's Role in Metalloenzymes
| Metalloenzyme | Metal Ion | Role of Histidine |
|---|---|---|
| Carbonic Anhydrase | Zinc (Zn²⁺) | Three histidine residues coordinate the zinc ion in the active site, facilitating the binding of water. wikipedia.org |
| Hemoglobin/Myoglobin | Iron (Fe²⁺) | A proximal histidine residue binds to the iron atom of the heme group, stabilizing its structure and function. wikipedia.org |
| Laccase | Copper (Cu²⁺) | Multiple histidine residues coordinate a tricopper center involved in oxidation-reduction reactions. wikipedia.org |
| Superoxide Dismutase | Copper (Cu²⁺), Zinc (Zn²⁺) | Histidine residues coordinate both copper and zinc ions, which are crucial for the enzyme's antioxidant activity. |
Antioxidant and Reactive Oxygen Species Scavenging Mechanisms
L-histidine demonstrates significant antioxidant properties through various mechanisms. chinaaminoacid.comnih.gov It can directly scavenge free radicals, thereby neutralizing their damaging effects on cells, DNA, and proteins. chinaaminoacid.com This scavenging activity extends to reactive oxygen species (ROS), which are byproducts of normal metabolism that can cause oxidative stress. chinaaminoacid.commdpi.com
Furthermore, L-histidine has been shown to inhibit lipid peroxidation, a process where free radicals damage lipids within cell membranes, thus helping to maintain cellular integrity. chinaaminoacid.com The antioxidant function of histidine is also linked to its ability to chelate divalent metal ions, which can otherwise participate in reactions that generate free radicals. nih.govmdpi.comchemicalbook.com The imidazole ring of histidine can bind to singlet oxygen molecules as well. mdpi.com
L-Histidine in Nucleic Acid Interactions and Deoxyribozyme Catalysis
L-histidine plays a role in the catalytic activity of certain nucleic acid enzymes known as deoxyribozymes (DNAzymes). pnas.org Some deoxyribozymes require L-histidine as a cofactor for their RNA cleavage activity. pnas.orgnih.gov Kinetic studies suggest that a complex between the DNAzyme and histidine may carry out a reaction similar to the first step of the mechanism proposed for RNase A, where the imidazole group of histidine acts as a general base catalyst. pnas.org The interaction between L-histidine and the deoxyribozyme is crucial for both the catalytic function and the structural formation of the active enzyme. nih.govnih.gov The use of histidine tags on peptide and protein substrates has been explored to recruit deoxyribozymes for targeted modification, highlighting the specific interaction between histidine and the catalytic DNA. rsc.orgrsc.org
Precursor Roles in Biosynthesis of Critical Biomolecules
L-histidine serves as a precursor for the synthesis of several essential biomolecules. chinaaminoacid.comwikipedia.org It is biosynthesized in organisms like E. coli from phosphoribosyl pyrophosphate (PRPP) through a multi-step pathway involving several enzymes. wikipedia.orgresearchgate.net
One of its most well-known roles is as the direct precursor to histamine (B1213489), a biogenic amine involved in local immune responses, inflammation, and as a neurotransmitter. wikipedia.orgnih.govnumberanalytics.com The conversion of L-histidine to histamine is catalyzed by the enzyme histidine decarboxylase. numberanalytics.comresearchgate.net
L-histidine is also a precursor for the synthesis of the dipeptide carnosine (β-alanyl-L-histidine), which is found in high concentrations in muscle and brain tissue. wikipedia.orgmdpi.compigprogress.net Carnosine functions as a pH buffer and an antioxidant in these tissues. pigprogress.netyoutube.com While β-alanine is the rate-limiting precursor for carnosine synthesis, the availability of L-histidine is also essential. nih.gov In some organisms, histidine can also be converted into the antioxidant ergothioneine. wikipedia.org
Table 2: Biomolecules Derived from L-Histidine
| Biomolecule | Precursor(s) | Key Enzyme | Primary Function(s) |
|---|---|---|---|
| Histamine | L-Histidine | Histidine decarboxylase numberanalytics.com | Immune response, inflammation, neurotransmission. wikipedia.orgnih.gov |
| Carnosine | L-Histidine, β-Alanine | Carnosine synthase mdpi.com | pH buffering, antioxidant in muscle and brain. pigprogress.netyoutube.com |
| Urocanic Acid | L-Histidine | Histidine ammonia-lyase wikipedia.org | UV protection in the skin. nih.gov |
| Ergothioneine | L-Histidine | Not applicable for humans | Antioxidant. wikipedia.org |
Biosynthesis of Histamine and its Receptor Interactions
Histamine is a vital biogenic amine synthesized from L-histidine through a decarboxylation reaction. researchgate.netnih.gov This conversion is catalyzed by the enzyme L-histidine decarboxylase (HDC), which requires pyridoxal-5'-phosphate (a form of vitamin B6) as a cofactor. nih.govyoutube.com The reaction involves the removal of a carboxyl group from L-histidine and is the rate-limiting step in histamine synthesis. youtube.comarxiv.org While various cells in the body, such as those in the gastric mucosa and neurons, can produce histamine, mast cells and basophils are capable of producing and storing large quantities in granules. researchgate.netnih.gov
Once released, histamine exerts its diverse physiological and pathological effects by binding to four distinct types of G protein-coupled receptors: H1, H2, H3, and H4. nih.govresearchgate.net These receptors are distributed differently throughout the body and mediate a range of responses.
H1 Receptors: Primarily located on smooth muscle, endothelial cells, and in the central nervous system. nih.gov Their activation is associated with classic allergic reactions, including itching, vasodilation, increased vascular permeability, and smooth muscle contraction. nih.govyoutube.com
H2 Receptors: Found mainly on parietal cells in the stomach, as well as on smooth muscle cells and in the heart. nih.gov Activation of H2 receptors stimulates the secretion of gastric acid. nih.govnih.gov
H3 Receptors: Predominantly expressed in the central nervous system, where they act as presynaptic autoreceptors to regulate the release of histamine and other neurotransmitters. researchgate.net
H4 Receptors: Primarily found on cells of the immune system, such as mast cells, basophils, and eosinophils, and are involved in modulating immune responses and inflammation. researchgate.net
Table 1: Histamine Receptors and Their Functions
| Receptor | Primary Location | Key Functions |
| H1 | Smooth muscle, endothelial cells, CNS | Allergic reactions (itching, vasodilation), smooth muscle contraction |
| H2 | Gastric parietal cells, smooth muscle, heart | Gastric acid secretion |
| H3 | Central nervous system (presynaptic) | Regulation of neurotransmitter release |
| H4 | Immune cells (mast cells, eosinophils) | Immune response modulation, inflammation |
Formation of Histidine-Containing Dipeptides (e.g., Carnosine)
L-histidine is a crucial component in the synthesis of several dipeptides, most notably carnosine (β-alanyl-L-histidine). researchgate.netwikipedia.org Carnosine is synthesized from its precursor amino acids, β-alanine and L-histidine, in a reaction catalyzed by the enzyme carnosine synthetase. researchgate.netnih.gov This dipeptide is found in high concentrations in skeletal muscle and brain tissue. researchgate.netnih.gov
Carnosine has several important physiological functions, including acting as an intracellular pH buffer, an antioxidant, and an anti-glycating agent. researchgate.netwikipedia.org Its buffering capacity is particularly important during intense exercise, helping to mitigate the drop in pH within muscle cells. wikipedia.org
In addition to carnosine, L-histidine is also a precursor for other related dipeptides, such as anserine (B1665513) (β-alanyl-N-methyl-L-histidine), which is also found in skeletal muscle and the brain. researchgate.netcjbio.net
Table 2: Synthesis of Carnosine
| Precursors | Enzyme | Product | Primary Tissues |
| β-alanine, L-histidine | Carnosine synthetase | Carnosine | Skeletal muscle, Brain |
Contribution to Hemoglobin Structure and Function
L-histidine plays a critical role in the structure and function of hemoglobin, the protein responsible for oxygen transport in the blood. cymitquimica.com The imidazole side chain of histidine residues is directly involved in coordinating the heme iron and in the cooperative binding of oxygen. nih.govnih.gov
In each subunit of hemoglobin, a specific histidine residue, known as the proximal histidine (His F8), forms a direct covalent bond with the iron atom of the heme group. nih.gov This interaction anchors the heme within its binding pocket. nih.gov
Another histidine residue, the distal histidine (His E7), is located on the opposite side of the heme pocket. nih.gov It does not directly bind to the iron but plays a crucial role in stabilizing the bound oxygen molecule through a hydrogen bond. nih.gov This interaction with the distal histidine helps to prevent the oxidation of the iron atom and reduces the binding affinity for carbon monoxide, which would otherwise be a potent inhibitor of oxygen transport.
The movement of the iron atom relative to the porphyrin plane upon oxygenation is transmitted to the rest of the protein through the proximal histidine, which is a key element in the allosteric mechanism that leads to cooperative oxygen binding.
Table 3: Key Histidine Residues in Hemoglobin
| Histidine Residue | Location | Function |
| Proximal Histidine (His F8) | Covalently bonded to the heme iron | Anchors the heme group; transmits allosteric changes |
| Distal Histidine (His E7) | In the heme binding pocket, near the oxygen binding site | Stabilizes bound oxygen via hydrogen bonding; reduces affinity for carbon monoxide |
Metabolic Pathways and Regulatory Networks of L Histidine
L-Histidine Biosynthetic Pathway Elucidation
The biosynthesis of L-histidine is a complex, energy-intensive process that has been extensively studied, particularly in microorganisms like Escherichia coli and Salmonella typhimurium, and is conserved across bacteria, archaea, lower eukaryotes, and plants. researchgate.netnih.gov In humans, L-histidine is an essential amino acid, meaning it cannot be synthesized de novo and must be obtained from the diet. wikipedia.orgnih.gov The pathway consists of ten enzymatic reactions that convert phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP) into L-histidine. wikipedia.orgnih.gov
A significant characteristic of this pathway is its connection to nucleotide metabolism through the use of PRPP and ATP as initial substrates. nih.govmdpi.com This links histidine biosynthesis to the de novo synthesis and salvage pathways of purines and pyrimidines. nih.gov
The de novo synthesis of histidine involves a sequence of ten enzymatic steps. nih.gov The first committed step is catalyzed by ATP-phosphoribosyltransferase, which condenses ATP and PRPP. nih.govbioone.org The pathway proceeds through a series of intermediates, with some enzymes exhibiting bifunctionality, meaning a single enzyme can catalyze multiple reactions. wikipedia.orgmdpi.com For instance, in E. coli, the His4 gene product is responsible for four different steps in the pathway. wikipedia.org
The enzyme imidazole (B134444) glycerol-phosphate synthase represents a key branch point, producing not only a precursor for histidine but also 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an intermediate in the de novo purine (B94841) biosynthetic pathway. nih.govmdpi.com This highlights the intricate connection between amino acid and nucleotide synthesis. The final steps involve the oxidation of histidinol (B1595749) to histidine. nih.govbioone.org
Key Enzymes in L-Histidine Biosynthesis
| Enzyme Name | Abbreviation | Function |
|---|---|---|
| ATP-phosphoribosyltransferase | ATP-PRT | Catalyzes the first committed step, the condensation of ATP and PRPP. nih.govbioone.org |
| Imidazole glycerol-phosphate synthase | IGPS | Catalyzes a branch point reaction, forming intermediates for both histidine and purine biosynthesis. nih.govmdpi.com |
| Histidinol-phosphate phosphatase | HisN | Involved in the dephosphorylation of histidinol-phosphate to L-histidinol. nih.gov |
The regulation of histidine biosynthesis is tightly controlled to conserve cellular resources, given the high energy cost of the pathway. researchgate.net In bacteria such as S. typhimurium and E. coli, the genes encoding the enzymes for histidine biosynthesis are organized into a single unit called the his operon. researchgate.netmdpi.com This allows for the coordinated expression of all the necessary enzymes. openstax.orgkhanacademy.org
Regulation of the his operon occurs through two primary mechanisms:
Feedback Inhibition: The final product, L-histidine, acts as an allosteric inhibitor of the first enzyme in the pathway, ATP-phosphoribosyltransferase. mdpi.com This provides a rapid mechanism to halt the pathway when sufficient histidine is available.
Transcriptional Attenuation: This mechanism fine-tunes the expression of the his operon in response to the levels of histidyl-tRNA. mdpi.com
While the operon structure is a hallmark of prokaryotes, some gene clusters in eukaryotes function in a similar manner, though the regulation is generally more complex. openstax.orgnih.gov
L-Histidine Catabolism and Turnover
The breakdown of L-histidine is a crucial process for amino acid homeostasis and involves several key pathways.
The primary route for L-histidine catabolism in mammals and bacteria begins with the non-oxidative deamination of histidine by the enzyme histidine ammonia-lyase (also known as histidase). nih.govnih.gov This reaction removes the α-amino group to form ammonia (B1221849) and trans-urocanate. nih.govnih.gov This is the rate-limiting step in histidine degradation. nih.gov
The urocanate pathway then proceeds through several enzymatic steps to ultimately yield glutamate (B1630785). reactome.org In the liver, trans-urocanate is converted to 4-imidazolone-5-propionate by urocanase. nih.gov This is subsequently hydrolyzed to N-formiminoglutamate (FIGLU). nih.gov The final step involves the transfer of the formimino group from FIGLU to tetrahydrofolate (THF), producing glutamate and 5,10-methenyl-THF. nih.gov This step directly links histidine catabolism to one-carbon metabolism. nih.gov
Steps in the Urocanate Pathway
| Step | Reactant(s) | Enzyme | Product(s) |
|---|---|---|---|
| 1 | L-Histidine | Histidine ammonia-lyase | trans-Urocanate + NH4+ |
| 2 | trans-Urocanate + H2O | Urocanase | 4-Imidazolone-5-propanoate |
| 3 | 4-Imidazolone-5-propanoate + H2O | Imidazolonepropionase | N-Formiminoglutamate (FIGLU) |
In addition to the primary urocanate pathway, L-histidine can undergo other catabolic transformations.
Transamination: L-histidine can be converted to imidazole-pyruvic acid through the action of a transaminase. nih.gov This pathway is generally more active when histidine concentrations are high, such as in cases of histidinemia, a genetic disorder characterized by a deficiency in histidase. nih.govnih.gov
Decarboxylation: A physiologically significant route for histidine metabolism is its decarboxylation to histamine (B1213489), a potent biogenic amine. nih.govnih.gov This reaction is catalyzed by the enzyme histidine decarboxylase, which requires pyridoxal (B1214274) phosphate (B84403) as a cofactor. nih.gov Histamine plays crucial roles in allergic and inflammatory responses, gastric acid secretion, and as a neurotransmitter. nih.govnih.gov
Interplay with One-Carbon Metabolism and Nitrogen Homeostasis
L-histidine metabolism is intricately linked with two fundamental cellular processes: one-carbon metabolism and nitrogen homeostasis.
The catabolism of histidine via the urocanate pathway directly contributes to the one-carbon pool by generating 5,10-methenyl-THF from the breakdown of FIGLU. nih.gov This one-carbon unit can then be utilized for the synthesis of purines and thymidylate, as well as for the remethylation of homocysteine to methionine. nih.gov While serine is considered the major donor of one-carbon units, histidine provides a significant contribution. nih.govnih.gov
Cellular and Physiological Research Applications Utilizing L Histidine Salts
In Vitro Cellular Models for Investigating L-Histidine Cellular Effects
In laboratory settings, L-histidine salts are instrumental in dissecting the intricate mechanisms governing cellular behavior.
Role in Cell Culture Media and Cell Proliferation Studies
L-histidine is an essential component of many cell culture media formulations, supporting the growth and proliferation of various cell lines. sigmaaldrich.comsigmaaldrich.com It is a fundamental building block for protein synthesis, a process critical for cell division and expansion. cymitquimica.com In the biopharmaceutical industry, L-histidine is a standard ingredient in media used for the large-scale manufacturing of therapeutic recombinant proteins and monoclonal antibodies. sigmaaldrich.comsigmaaldrich.com
Research has also explored the direct effects of L-histidine on cell proliferation under specific conditions. For instance, studies on hepatocellular carcinoma (HCC) cells have shown that exogenous L-histidine treatment can suppress the expression of genes and proteins related to tumorigenesis. nih.gov Furthermore, in combination with the chemotherapeutic agent sorafenib, L-histidine demonstrated a synergistic effect in inhibiting the proliferation and migration of HCC cells, highlighting its potential to influence cancer cell growth. nih.gov
Conversely, in studies involving Chinese hamster ovary (CHO) cells, L-histidine was found to increase the growth-inhibitory effects of hydrogen peroxide, suggesting a context-dependent role in modulating cell viability. nih.gov
Modulation of Cellular Signaling Pathways
L-histidine and its derivatives are key players in the modulation of various cellular signaling pathways. One of the most well-known is its role as the precursor to histamine (B1213489), a critical signaling molecule in the immune system and gastric acid secretion, which is synthesized via the enzyme histidine decarboxylase. cymitquimica.comnih.gov
Recent research has shed light on L-histidine's influence on other significant signaling networks. In plant models, a deficiency in histidine has been shown to affect the Target of Rapamycin (TOR) network, a central regulator of cell growth in eukaryotes. oup.com In the context of cancer, L-histidine treatment in hepatocellular carcinoma cells led to the downregulation of key signaling molecules involved in inflammation (STAT3), angiogenesis (VEGFB, VEGFC), and glycolysis (GLUT1, HK2). nih.gov
Furthermore, in studies involving sepsis-associated liver injury, histidine-rich glycoprotein (B1211001) has been identified as playing a role in immune regulation. dovepress.com The design of light-regulated histidine kinases, which can control gene expression in response to light, further illustrates the adaptability of histidine-related components in engineered signaling systems. nih.gov
Impact on Oxidative Stress Responses
L-histidine exhibits significant antioxidant properties, making it a subject of interest in studies on cellular oxidative stress. cymitquimica.commdpi.com It can scavenge reactive oxygen species (ROS) and chelate divalent metal ions, which can otherwise participate in reactions that generate oxidative damage. mdpi.com
In human embryonic kidney (HEK-293) cells, L-histidine demonstrated a protective effect against iron-induced stress. mdpi.com Supplementation with L-histidine has been shown to enhance the expression and activities of antioxidant enzymes like catalase and glutathione (B108866) peroxidase in response to cellular damage. mdpi.com
However, the role of L-histidine in oxidative stress can be complex. In the presence of hydrogen peroxide, L-histidine was found to augment oxidative damage to DNA in Gram-negative bacteria like E. coli. nih.gov This effect was linked to an increased generation of intracellular hydroxyl radicals. nih.gov Similarly, in cultured mammalian cells, L-histidine increased the DNA damage caused by hydrogen peroxide. nih.gov In Pseudomonas fluorescens, histidine metabolism contributes to the production of α-ketoglutarate, an antioxidant, during oxidative stress. oup.com These findings suggest that L-histidine's impact on oxidative stress is highly dependent on the specific cellular context and the presence of other molecules.
Investigation in Model Organisms and Experimental Systems
The utility of L-histidine extends to whole organisms and complex experimental systems, providing insights into its physiological roles.
Plant Physiology and Stress Responses (e.g., Salt Tolerance)
In the realm of plant science, L-histidine has been identified as a crucial factor in mitigating abiotic stress, particularly salt stress. Studies on maize (Zea mays) have shown that the application of histidine can significantly improve salt tolerance. frontiersin.orgnih.gov This is achieved by reducing the accumulation of harmful reactive oxygen species (ROS) and enhancing the activities of various antioxidant enzymes. nih.govnih.gov
Treatment with histidine under salt stress conditions led to notable improvements in root morphology, including increased total root length, surface area, and the number of root tips. frontiersin.orgnih.gov Transcriptome analysis of maize roots revealed that histidine treatment alters the expression of genes involved in crucial pathways such as plant hormone signal transduction, glycolysis, and nitrogen metabolism, thereby bolstering the plant's ability to cope with saline environments. frontiersin.orgnih.gov Furthermore, research on Arabidopsis has indicated that limitations in histidine can alter plant development. oup.com
| Plant Model | Stressor | Key Findings with L-Histidine Treatment | Reference |
| Zea mays (Maize) | Salt Stress (100 mM NaCl) | Improved root morphology, reduced ROS, enhanced antioxidant enzyme activity, altered gene expression in hormone signaling and metabolic pathways. | frontiersin.org, nih.gov |
| Arabidopsis | - | Histidine limitation alters plant development and influences the TOR network. | oup.com |
Microbial Metabolism and Biosynthesis Engineering
L-histidine biosynthesis is an ancient and essential metabolic pathway in bacteria, archaea, and lower eukaryotes. nih.gov The study of this pathway in microorganisms like Escherichia coli and Corynebacterium glutamicum has been pivotal for understanding fundamental regulatory processes in bacteria. nih.gov
Metabolic engineering efforts have focused on enhancing the production of L-histidine in these microorganisms for industrial applications. By removing transcriptional attenuation and feedback inhibition mechanisms, and optimizing the expression of histidine biosynthesis genes, researchers have significantly increased L-histidine titers. nih.govresearchgate.net For example, in E. coli, strengthening the supply of the precursor phosphoribosyl pyrophosphate and rerouting the purine (B94841) nucleotide biosynthetic pathway have led to substantial improvements in L-histidine production. nih.govresearchgate.net The biosynthesis of L-histidine is intricately linked with other metabolic pathways, including purine biosynthesis, which presents both challenges and opportunities for metabolic engineering. researchgate.netresearchgate.net
| Microorganism | Engineering Strategy | Outcome | Reference |
| Escherichia coli | Removal of feedback inhibition, optimization of gene expression, strengthening precursor supply. | Achieved a high titer of 66.5 g/L of L-histidine in fed-batch fermentation. | nih.gov, researchgate.net |
| Corynebacterium glutamicum | Study of his genes and operons, understanding transcriptional and translational regulation. | Provides a knowledge base for creating improved L-histidine production strains. | nih.gov |
Advanced Analytical Methodologies for L Histidine and Its Metabolites
Chromatographic Separations (High-Performance Liquid Chromatography, Capillary Electrophoresis)
Chromatographic techniques are foundational for the separation and quantification of amino acids like L-histidine from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful tools that offer high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a widely used method for amino acid analysis. A significant challenge in the HPLC analysis of amino acids like L-histidine is their lack of a strong chromophore, making UV detection difficult without derivatization. However, methods for the direct analysis of underivatized amino acids are being developed to simplify and speed up the process. acs.org
Several HPLC modes have been successfully employed for L-histidine analysis:
Reverse-Phase (RP) HPLC: This is a common approach, often requiring pre- or post-column derivatization to enhance detection. However, methods have been developed for direct analysis. For instance, L-Histidine hydrochloride monohydrate can be analyzed using a reverse-phase method with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com Another method successfully separated 10 underivatized amino acids, including L-histidine, using a C18 column with a gradient elution of phosphate (B84403) buffer and acetonitrile. acs.org
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly suited for separating polar compounds like amino acids. A HILIC-based HPLC method using a silica (B1680970) column has been developed for the simultaneous determination of arginine, lysine (B10760008), and histidine without derivatization. jocpr.com
Mixed-Mode Chromatography: These columns combine multiple retention mechanisms (e.g., reverse-phase and ion-exchange) to achieve unique selectivity. A Primesep 100 mixed-mode column, using a mobile phase of acetonitrile, water, and sulfuric acid buffer, can effectively separate histidine and its derivatives for UV detection at 200 nm. sielc.com Amaze HD mixed-mode columns can also be used, operating in HILIC, cation-exchange, and anion-exclusion modes. helixchrom.com
The choice of column and mobile phase is critical for achieving optimal separation. acs.orgsielc.com For example, a study comparing C8 and C18 columns found that while a C8 column retained polar amino acids like histidine more strongly, it resulted in longer separation times. acs.org
Interactive Table: HPLC Methods for L-Histidine Analysis
| Separation Mode | Column | Mobile Phase | Detection | Application | Reference |
| Reverse-Phase | CLC-C18 | Gradient: Phosphate buffer (pH 7.4) & Acetonitrile | UV (225 nm) | Simultaneous quantification of 10 underivatized amino acids in dietary supplements. | acs.org |
| Reverse-Phase | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV/MS | Analysis of L-Histidine hydrochloride monohydrate. | sielc.com |
| HILIC | Kromasil SIL | Isocratic: Potassium dihydrogen phosphate & Acetonitrile | UV (200 nm) | Quantification of Arginine, Lysine, and Histidine in drug products without derivatization. | jocpr.com |
| Mixed-Mode | Primesep 100 | Acetonitrile, Water, Sulfuric Acid buffer | UV (200 nm) | Separation of Histidine and Histidine methyl ester. | sielc.com |
| Mixed-Mode | Amaze HD | Acetonitrile with Ammonium Acetate (B1210297) (pH 5) | ELSD | Separation of Sucrose, Histidine, and Arginine. | helixchrom.com |
Capillary Electrophoresis (CE) , specifically Capillary Zone Electrophoresis (CZE), offers another high-efficiency separation technique. CZE separates molecules based on their charge-to-size ratio in an electric field. It is particularly useful for analyzing small, charged molecules like amino acids and peptides. A study on synthetic tripeptides demonstrated that CZE, alongside LC, could effectively separate peptides based on the configuration (L- or D-histidine) and position of the histidine residue within the sequence. nih.gov This highlights the technique's high resolving power, which is crucial for quality control in therapeutic peptide development to identify epimerization. nih.gov The study achieved detection and quantification limits of 0.9 µg·L⁻¹ and 2.7 µg·L⁻¹, respectively, which is sensitive enough to detect epimerization at the 0.1% level. nih.gov
Electrochemical Detection and Sensing Technologies
Electrochemical methods provide a highly sensitive and often low-cost alternative for the detection of L-histidine. These techniques are typically based on the direct or indirect oxidation or reduction of histidine at a modified electrode surface.
Electrochemical Sensors and Biosensors have been a major focus of research. These devices utilize various materials to enhance selectivity and sensitivity towards L-histidine.
Modified Electrodes: Glassy carbon electrodes (GCEs) are commonly used as a base, which are then modified with nanomaterials to improve their analytical performance. For example, a GCE modified with copper germanate nanowires was used for the electrochemical determination of L-histidine, achieving a detection limit of 1.3 μM. researchgate.net
Aptamer-Based Sensors (Aptasensors): These biosensors use aptamers—short, single-stranded DNA or RNA molecules that bind to a specific target—as the recognition element. A sensitive aptasensor for L-histidine was developed using a composite of gold nanoparticles and graphene nanosheets on a GCE. nih.govbuaa.edu.cn This sensor demonstrated an extremely low detection limit of 0.1 pM and a wide linear detection range from 10 pM to 10 mM. buaa.edu.cn
Molecularly Imprinted Polymers (MIPs): MIP-based sensors are created by polymerizing functional monomers in the presence of the target molecule (template). After removing the template, cavities are left that are complementary in shape, size, and chemical functionality to the target. A novel sensor for histidine was developed by electropolymerizing o-aminophenol and m-dihydroxy benzene (B151609) on a GCE with histidine as the template, achieving a detection limit of 0.9 nM. rsc.org
Fast-Scan Cyclic Voltammetry (FSCV) is a technique capable of sub-second temporal resolution, making it suitable for measuring rapid changes in analyte concentration. researchgate.net Studies using FSCV at carbon-fiber microelectrodes have shown that histidine can be detected by its oxidation at approximately +1.30 V. researchgate.net The oxidative current was found to be linear between 1 µM and 20 µM. researchgate.net
Interactive Table: Comparison of Electrochemical Sensors for L-Histidine Detection
| Sensor Type | Electrode Modification | Technique | Linear Range | Detection Limit (LOD) | Reference |
| Electrochemical Sensor | Copper Germanate Nanowires/GCE | Cyclic Voltammetry | 0.005 - 2 mM | 1.3 µM | researchgate.net |
| Aptasensor | Gold Nanoparticles-Graphene Nanosheets/GCE | Electrochemical Sensing | 10 pM - 10 mM | 0.1 pM | nih.govbuaa.edu.cn |
| Molecularly Imprinted Sensor | o-aminophenol & m-dihydroxy benzene copolymer/GCE | Electrochemical Sensing | 0.005 - 10.0 µM | 0.9 nM | rsc.org |
| Voltammetric Sensor | Carbon-Fiber Microelectrode | Fast-Scan Cyclic Voltammetry | 1 - 20 µM | Not Specified | researchgate.net |
Spectrometric Quantification and Fluorescence-Based Assays
Spectrometric and fluorescence methods are mainstays in bioanalysis, offering high sensitivity and specificity for quantifying L-histidine.
Mass Spectrometry (MS) , often coupled with a separation technique like LC or GC (LC-MS, GC-MS), is a powerful tool for identifying and quantifying amino acids. nih.govmdpi.com MS separates ions based on their mass-to-charge ratio. For amino acid analysis, electrospray ionization (ESI) is a common ionization technique. mdpi.com In a typical LC-MS setup, the mass spectrometer operates in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, where specific parent-to-product ion transitions for histidine are monitored. mdpi.com
Fluorescence-Based Assays rely on the reaction of L-histidine with a reagent to produce a fluorescent product. The intensity of the fluorescence is proportional to the concentration of histidine.
Derivatization with o-phthalaldehyde (B127526) (OPA): A highly selective and sensitive on-line fluorimetric method was developed based on the reaction of histidine with OPA at a mildly basic pH of 7.5. nih.gov A key feature of this reaction is that it proceeds rapidly in the absence of an additional nucleophilic compound, a characteristic unique to histidine among primary amino acids, which imparts high selectivity. nih.gov The method achieved a very low detection limit of 31 nmol·L⁻¹ and was successfully applied to determine histidine levels in human urine samples. nih.gov
Fluorescence Quenching/Enhancement: Another approach involves using fluorescent nanomaterials, such as DNA-stabilized silver nanoclusters (DNA-AgNCs). A "turn-on" fluorescence sensor was designed where the fluorescence of DNA-AgNCs, initially quenched by copper ions (Cu²⁺), is restored upon the addition of L-histidine. mdpi.com L-histidine has a strong affinity for Cu²⁺, effectively removing the quencher from the nanoclusters. This method provided a linear detection range for L-histidine and showed high selectivity over other amino acids. mdpi.com
Colorimetric Assays offer a simple, visual detection method. One such assay is based on the ability of L-histidine to inhibit the copper ion-catalyzed oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB) by hydrogen peroxide (H₂O₂). nih.gov The strong chelation of Cu²⁺ by histidine prevents the catalytic reaction, leading to a visible color change from blue to colorless, which can be quantified using a spectrophotometer. nih.gov
Enzymatic Assays provide high specificity by using enzymes that act on L-histidine. A novel assay was developed using a combination of a stable mutant of histidine decarboxylase (HDC) and histamine (B1213489) dehydrogenase (HDH). nih.gov HDC converts L-histidine to histamine, which is then quantified by the HDH enzyme. This method showed high precision and accuracy when compared to LC/MS for the analysis of L-histidine in human plasma. nih.gov
Interactive Table: Spectrometric and Fluorescence-Based Assays for L-Histidine
| Assay Type | Principle | Detection Limit (LOD) | Sample Matrix | Reference |
| Fluorimetric Assay | Derivatization with o-phthalaldehyde (OPA) | 31 nmol·L⁻¹ | Human Urine | nih.gov |
| "Turn-on" Fluorescence Sensor | DNA-AgNCs fluorescence recovery from Cu²⁺ quenching | Not Specified | Buffer Solution | mdpi.com |
| Colorimetric Assay | Inhibition of Cu²⁺-catalyzed TMB oxidation | Not Specified | Simulated Urine | nih.gov |
| Enzymatic Assay | Coupled reaction with Histidine Decarboxylase and Histamine Dehydrogenase | Not Specified | Human Plasma | nih.gov |
Integrated Microfluidic Systems for Bioanalysis
Microfluidic systems, also known as lab-on-a-chip (LOC) or micro-total analysis systems (µTAS), integrate multiple laboratory functions onto a single, small-format device. nih.gov These systems offer significant advantages for bioanalysis, including drastically reduced sample and reagent consumption, shorter analysis times, and the potential for high-throughput automation and portability. nih.govnih.gov
A one-step analysis method for several amino acids, including histidine, was developed using a microfluidic paper-based analytical device (μPAD) . nih.gov This device was fabricated from chromatography paper and laminate films, creating specific zones for enzymatic reactions and colorimetric detection. nih.gov For histidine detection, the system utilized an aminoacyl-tRNA synthetase specific for histidine. The analysis was based on the molybdenum blue reaction, which produces a color change that can be quantified. nih.gov
This paper-based device demonstrated selective quantification of histidine in the range of 5.9–100 μM with a detection limit of 1.9 μM. nih.gov The entire detection process was simple and rapid, completed within 15 minutes. This approach presents a significant advantage over conventional methods like HPLC, which are more time-consuming and expensive. nih.gov The development of such integrated systems represents a promising direction for point-of-care diagnostics and routine monitoring of amino acid levels.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing and characterizing L-Histidine monoacetate in laboratory settings?
- Synthesis : this compound can be synthesized via peptide coupling reactions using acetic acid derivatives or through salt formation with L-Histidine and acetic acid under controlled pH. Ensure stoichiometric precision to avoid byproducts like diacetates or free amino acid residues .
- Characterization : Use differential scanning calorimetry (DSC) to determine thermal stability and melting points. Employ nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm purity (>95%) and structural integrity. Reference standards (e.g., pharmaceutical secondary standards) should align with pharmacopeial guidelines .
Q. How do physicochemical properties of this compound vary under different experimental conditions (e.g., pH, temperature)?
- pH Sensitivity : At physiological pH (7.4), the imidazole group of L-Histidine remains protonated, influencing solubility and ionic interactions. Buffered solutions (e.g., phosphate buffer) stabilize the compound during kinetic studies .
- Thermal Stability : DSC studies show decomposition above 200°C. Storage at 2–8°C in dry, sealed containers prevents hygroscopic degradation .
Q. What experimental designs are recommended for studying this compound's role in enzyme-substrate interactions?
- Kinetic Assays : Use Michaelis-Menten parameters (e.g., Km) to assess binding affinity. For example, monitor histidine decarboxylase activity via UV-Vis spectroscopy at 340 nm (absorbance of cofactor NADH) .
- Control Groups : Include free L-Histidine and acetate controls to isolate monoacetate-specific effects. Validate results with mass spectrometry (MS) to confirm reaction intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., neuroprotective vs. pro-oxidant effects)?
- Dose-Dependent Analysis : Conduct in vitro dose-response curves (e.g., 0.5–20 mM) to identify threshold concentrations for divergent effects. Synergistic studies with antioxidants (e.g., L-carnosine) may mitigate pro-oxidant activity at higher doses .
- Mechanistic Profiling : Use metabolomics (LC-MS/MS) to track histamine synthesis (via histidine decarboxylase) and reactive oxygen species (ROS) generation. Compare pathways in neuronal vs. hepatic cell lines .
Q. What advanced techniques are suitable for analyzing this compound's stability in long-term storage or biological matrices?
- Accelerated Stability Testing : Subject samples to 40°C/75% relative humidity for 6 months. Monitor degradation via HPLC and quantify impurities (e.g., free acetic acid) using ion chromatography .
- Biological Matrix Compatibility : Spike plasma/serum with this compound and analyze recovery rates using isotopically labeled internal standards (e.g., <sup>13</sup>C-L-Histidine) to account for matrix interference .
Q. How can researchers optimize experimental protocols for studying this compound's chelation properties with transition metals?
- Spectrophotometric Titration : Measure absorbance shifts (e.g., 250–300 nm) during incremental additions of Cu<sup>2+</sup> or Fe<sup>3+</sup> to this compound solutions. Calculate binding constants using Benesi-Hildebrand plots .
- Competitive Assays : Compare chelation efficiency against EDTA or histidine hydrochloride. Use atomic absorption spectroscopy (AAS) to quantify unbound metal ions .
Q. What methodologies are critical for investigating this compound's pharmacokinetics in preclinical models?
- Tracer Studies : Administer <sup>14</sup>C-labeled this compound to rodents and measure tissue distribution via autoradiography. Plasma half-life can be determined using compartmental modeling .
- Metabolite Identification : Employ high-resolution MS to detect urinary metabolites (e.g., methylimidazole acetaldehyde) and assess renal clearance pathways .
Methodological Best Practices
Q. What are the recommended protocols for ensuring reproducibility in this compound research?
- Documentation : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish raw DSC thermograms, NMR spectra, and HPLC chromatograms in supplementary materials .
- Interlaboratory Validation : Collaborate with independent labs to replicate key findings (e.g., chelation constants). Use certified reference materials (CRMs) to standardize assays .
Q. How should researchers address potential confounding variables in in vivo studies involving this compound?
- Dietary Controls : Standardize animal diets to exclude exogenous histidine sources. Monitor histamine levels in control groups to account for endogenous production .
- Ethical Compliance : Follow institutional guidelines for humane endpoints and sample size minimization. Justify protocols in ethics review boards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
